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Compound of Interest

Compound Name: Hexyl nitrite

Cat. No.: B1337071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for hexyl nitrite
(C₆H₁₃NO₂), a compound of interest in various chemical and pharmaceutical contexts. The

following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with standardized experimental protocols for their

acquisition.

Introduction
Hexyl nitrite, the ester of hexanol and nitrous acid, is an alkyl nitrite with the chemical formula

CH₃(CH₂)₅ONO.[1][2] Accurate spectroscopic characterization is crucial for its identification,

purity assessment, and quality control in research and development. This document

summarizes the key spectroscopic features of hexyl nitrite.

Spectroscopic Data
The following tables present the predicted and expected quantitative data from NMR, IR, and

MS analyses of hexyl nitrite.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~4.75 Triplet (t) 2H -O-CH₂-(CH₂)₄-CH₃

~1.75 Quintet (p) 2H
-O-CH₂-CH₂-(CH₂)₃-

CH₃

~1.35 Multiplet (m) 6H -O-(CH₂)₂-(CH₂)₃-CH₃

~0.90 Triplet (t) 3H -O-(CH₂)₅-CH₃

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm) Assignment

~75.0 CH₂-ONO

~31.5 -CH₂(CH₂)₄CH₃

~28.5 -CH₂CH₂(CH₂)₃CH₃

~25.5 -(CH₂)₂CH₂(CH₂)₂CH₃

~22.5 -(CH₂)₄CH₂CH₃

~14.0 -(CH₂)₅CH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretching (alkyl chain)

~1665 Strong
N=O stretching (antisymmetric)

[3][4][5]

~1620 Strong
N=O stretching (symmetric)[3]

[4][5]

~780 Strong O-N stretching[3][4][5]
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Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

131 Low [M]⁺ (Molecular Ion)

101 Moderate [M - NO]⁺

85 Moderate [C₆H₁₃]⁺

71 Moderate [C₅H₁₁]⁺

57 High [C₄H₉]⁺

43 High [C₃H₇]⁺

30 High [NO]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for hexyl
nitrite.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of hexyl nitrite in approximately 0.7-1.0 mL of deuterated chloroform

(CDCl₃).[6]

Ensure the sample is fully dissolved and the solution is clear.

Transfer the solution to a clean, dry 8-inch NMR tube.[6]

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Standard proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on sample concentration).

Spectral Width: 0-220 ppm.

Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

For Attenuated Total Reflectance (ATR-FTIR), place one to two drops of neat hexyl nitrite
directly onto the ATR crystal.[2]
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For transmission spectroscopy, place a drop of the neat liquid between two salt plates

(e.g., NaCl or KBr) to form a thin film.[3]

Instrument Parameters (FT-IR):

Spectral Range: 4000-400 cm⁻¹.[7]

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Acquire a background spectrum of the clean, empty ATR crystal or salt plates

prior to sample analysis.[2]

Data Acquisition and Processing:

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Label the significant peaks.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of hexyl nitrite (e.g., 1 mg/mL) in a volatile organic solvent such

as dichloromethane or hexane.

Gas Chromatography (GC) Parameters:

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program:
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Initial temperature: 40 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Final hold: 5 minutes at 250 °C.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 25-200.

Scan Speed: Standard scan rate.

Data Analysis:

Identify the peak corresponding to hexyl nitrite in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion and major fragment ions.

Compare the obtained spectrum with a reference library if available.

Visualizations
Experimental Workflow
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Hexyl Nitrite Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry (GC-MS)

¹H and ¹³C Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of hexyl nitrite.

Mass Spectrometry Fragmentation Pathway
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Caption: Proposed EI fragmentation pathway for hexyl nitrite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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